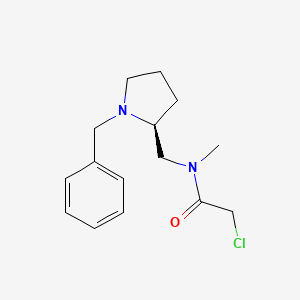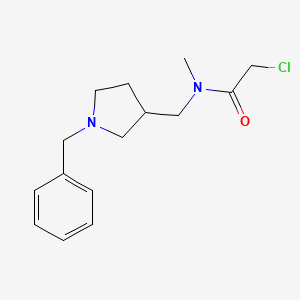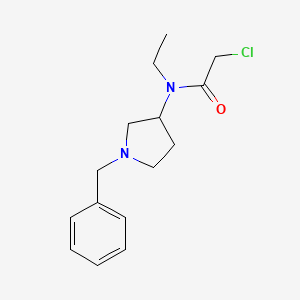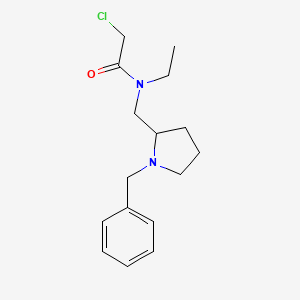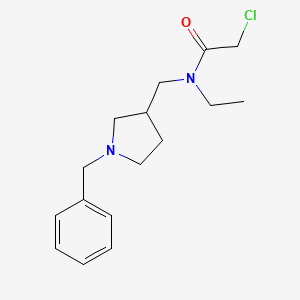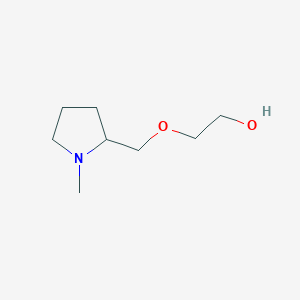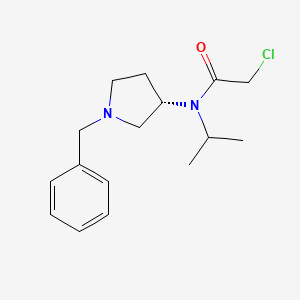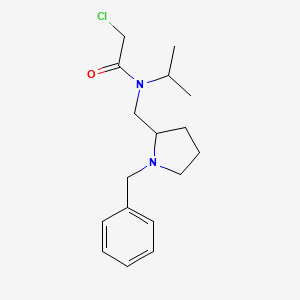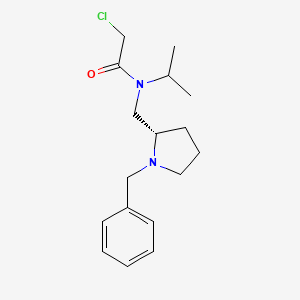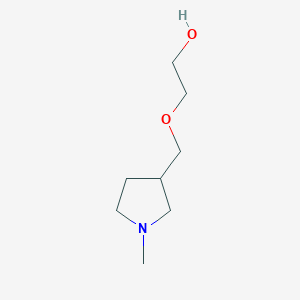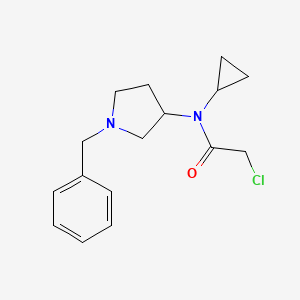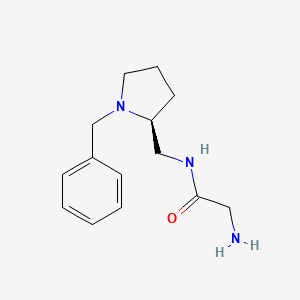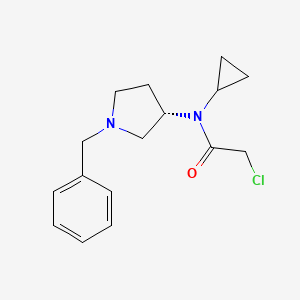
N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-cyclopropyl-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-cyclopropyl-acetamide is a compound with diverse applications in scientific research. Its chemical structure features a pyrrolidine ring substituted with a benzyl group, a chloroacetamide moiety, and a cyclopropyl group. This unique arrangement of functional groups makes it an interesting subject for chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-cyclopropyl-acetamide generally involves the following steps:
Starting Materials: Obtain pyrrolidine, benzyl bromide, and cyclopropylamine.
Formation of Benzyl-pyrrolidine: React pyrrolidine with benzyl bromide in the presence of a base to form 1-benzyl-pyrrolidine.
Introduction of Chloroacetamide Moiety: React 1-benzyl-pyrrolidine with chloroacetyl chloride in the presence of a base to introduce the chloroacetamide group.
Cyclopropyl Group Addition: Finally, introduce the cyclopropyl group through a reaction with cyclopropylamine under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis may involve continuous flow chemistry techniques to enhance yield and purity. Optimizing reaction conditions such as temperature, pressure, and catalysts ensures efficient production on a larger scale.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the pyrrolidine ring or the benzyl group.
Reduction: Reduction can occur at the chloroacetamide moiety, leading to the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation Products: Depending on the conditions, major oxidation products may include benzyl alcohol derivatives or N-oxide compounds.
Reduction Products: Reduction typically results in secondary amine derivatives.
Substitution Products: Substitution leads to the formation of a variety of functionalized derivatives, depending on the nucleophile used.
科学的研究の応用
N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-cyclopropyl-acetamide finds applications in multiple fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential effects on neurotransmitter receptors and transporters.
Medicine: Explored for therapeutic applications, including its potential as a precursor for pharmacologically active compounds.
Industry: Employed in the development of agrochemicals and specialty materials.
作用機序
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. Its structure allows it to bind to active sites, modulating biological pathways and exerting its effects. Studies on its interaction with neurotransmitter receptors have provided insights into its potential neurological applications.
類似化合物との比較
N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-cyclopropyl-acetamide can be compared to similar compounds such as:
N-Benzylpyrrolidine Derivatives: These compounds share the benzylpyrrolidine core but differ in the substituents on the acetamide group.
Chloroacetamide Compounds: This group includes various compounds with chloroacetamide moieties, highlighting the unique impact of the cyclopropyl and benzyl groups.
Cyclopropylamine Derivatives: Cyclopropylamine derivatives show similar applications in chemistry and biology but vary in their substituents, providing a basis for comparison.
Each of these similar compounds has distinct properties and applications, making this compound a unique and valuable compound in its own right.
特性
IUPAC Name |
N-[(3S)-1-benzylpyrrolidin-3-yl]-2-chloro-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c17-10-16(20)19(14-6-7-14)15-8-9-18(12-15)11-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHUJDMQKSWMFQ-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCN(C2)CC3=CC=CC=C3)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N(C2CC2)C(=O)CCl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
